Dihydroisoxazole, 1h

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

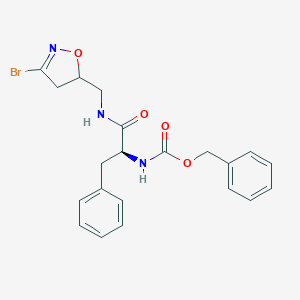

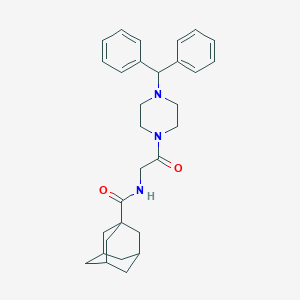

KCA075 is a highly specific transglutaminase 2 (tg2) inhibitor

Scientific Research Applications

Inhibition of Human Transglutaminase 2

Dihydroisoxazole derivatives, specifically 3-halo-4,5-dihydroisoxazoles, have shown promise in selectively inhibiting human transglutaminase 2 (TG2). TG2 plays a critical role in various disorders, including Celiac Sprue and certain cancers. Compounds like 3-bromo-4,5-dihydroisoxazole have demonstrated high specificity and efficiency in inhibiting TG2 without reacting with physiological thiols such as glutathione. This indicates their potential as probes for understanding TG2's role in human diseases (Choi et al., 2005).

Synthesis and Application in Drug Development

Efficient synthesis methods for 2,5-dihydroisoxazoles and isoxazoles have been developed using iodocyclization of N-alkoxycarbonyl O-propargylic hydroxylamines. This process has been applied in the preparation of pharmaceuticals like valdecoxib and its 2,5-dihydro-derivative, showcasing the utility of dihydroisoxazole in drug synthesis (Okitsu et al., 2011).

Antiprotozoal Activity

4,5-Dihydroisoxazole derivatives have exhibited significant antiprotozoal activity. This was observed in compounds carrying a phenyl- or methyl-sulfonyl group at position 5, synthesized via 1,3-dipolar cycloaddition. These heterocyclic compounds' structures and antiprotozoal efficacies highlight the potential for dihydroisoxazole derivatives in anti-infective therapies (Dürüst et al., 2013).

Anti-Cancer and Anti-Tubulin Properties

Pyridinyl-1H-1,2,3-triazolyldihydroisoxazoles have demonstrated potent anti-cancer and anti-tubulin activities. This was particularly evident in compounds optimized with a small substituent like chlorine and an aromatic group on the pyridine ring. These compounds inhibit tubulin polymerization and show potential as anti-cancer agents (Suman et al., 2015).

Bioactivity Screening for Antimicrobial and Antioxidant Activities

Dihydroisoxazoles derived from eugenol were synthesized and evaluated for their antibacterial, antifungal, and antioxidant activities. While none showed activity against tested fungus strains, they presented notable antibacterial and antioxidant activities, suggesting their utility in developing new antimicrobial and antioxidant agents (Putarov et al., 2020).

Antiviral Screening

N-Phenylpyrazole and dihydroisoxazole derivatives have been synthesized and screened for antiviral properties. Some dihydroisoxazole derivatives showed promising activity against hepatitis A virus and herpes simplex virus type 1, indicating their potential in antiviral drug development (Rashad et al., 2010).

Properties

CAS No. |

744198-09-2 |

|---|---|

Molecular Formula |

C21H22BrN3O4 |

Molecular Weight |

460.3 g/mol |

IUPAC Name |

benzyl N-[(2S)-1-[(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)methylamino]-1-oxo-3-phenylpropan-2-yl]carbamate |

InChI |

InChI=1S/C21H22BrN3O4/c22-19-12-17(29-25-19)13-23-20(26)18(11-15-7-3-1-4-8-15)24-21(27)28-14-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2,(H,23,26)(H,24,27)/t17?,18-/m0/s1 |

InChI Key |

FGARZQSJAHGKBO-ZVAWYAOSSA-N |

Isomeric SMILES |

C1C(ON=C1Br)CNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |

SMILES |

C1C(ON=C1Br)CNC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |

Canonical SMILES |

C1C(ON=C1Br)CNC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

KCA075; KCA0 75; KCA0-75 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(11E)-11-[2-(5,6-dimethylbenzimidazol-1-yl)ethylidene]-6H-benzo[c][1]benzoxepine-2-carboxylate](/img/structure/B531987.png)

![(3Z,5Z)-3,5-bis[(3,4-dimethoxyphenyl)methylidene]thian-4-one](/img/structure/B532089.png)

![4-[3-(o-Tolylmethyl)phenyl]-2,4-dioxo-butanoic acid](/img/structure/B532296.png)

![N'-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-6-nitro-1,3-benzodioxole-5-carbohydrazide](/img/structure/B532541.png)

![(1R,9S)-11-(1-acetylpiperidin-4-yl)-5-[2-(morpholin-4-ylmethyl)phenyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B532736.png)

![Ethyl 8-bromo-3-methyl-4,5-dioxo-2-[(propan-2-ylamino)methyl]benzo[e]indole-1-carboxylate](/img/structure/B533060.png)